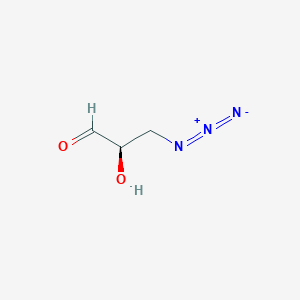
(R)-3-azido-2-hydroxypropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-azido-2-hydroxypropanal is an organic compound with a unique structure that includes an azido group (-N₃) and a hydroxyl group (-OH) attached to a propanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-azido-2-hydroxypropanal typically involves the azidation of a suitable precursor. One common method is the reaction of (2R)-3-chloro-2-hydroxypropanal with sodium azide (NaN₃) under mild conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(R)-3-azido-2-hydroxypropanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (2R)-3-azido-2-oxopropanal.
Reduction: The azido group can be reduced to an amine group, yielding (2R)-3-amino-2-hydroxypropanal.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: (2R)-3-azido-2-oxopropanal
Reduction: (2R)-3-amino-2-hydroxypropanal
Substitution: Iminophosphorane intermediates
科学的研究の応用
(R)-3-azido-2-hydroxypropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (R)-3-azido-2-hydroxypropanal depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
(2R)-3-Chloro-2-hydroxypropanal: A precursor in the synthesis of (R)-3-azido-2-hydroxypropanal.
(2R)-3-Amino-2-hydroxypropanal: A reduction product of this compound.
(2R)-3-Azido-2-oxopropanal: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both an azido group and a hydroxyl group on the same molecule. This combination of functional groups allows for diverse reactivity and applications, particularly in the fields of bioorthogonal chemistry and drug development.
特性
分子式 |
C3H5N3O2 |
|---|---|
分子量 |
115.09 g/mol |
IUPAC名 |
(2R)-3-azido-2-hydroxypropanal |
InChI |
InChI=1S/C3H5N3O2/c4-6-5-1-3(8)2-7/h2-3,8H,1H2/t3-/m1/s1 |
InChIキー |
HXOCWVXINKSYAR-GSVOUGTGSA-N |
異性体SMILES |
C([C@H](C=O)O)N=[N+]=[N-] |
正規SMILES |
C(C(C=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















